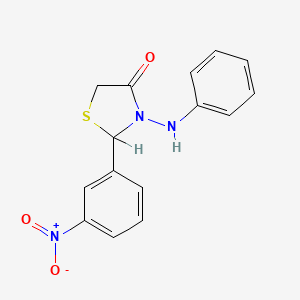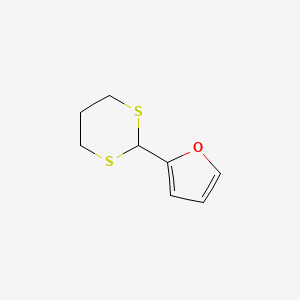
2-(1,3-Dithian-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-yl)furan is an organic compound that features a furan ring substituted with a 1,3-dithiane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-yl)furan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings . Additionally, the formation of 1,3-dithianes typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithian-2-yl)furan undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, NaBH₄.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-(1,3-Dithian-2-yl)furan has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(1,3-Dithian-2-yl)furan exerts its effects involves its ability to participate in various chemical reactions. The furan ring and dithiane group provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo transformations that are useful in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A similar compound that also features a dithiane group but lacks the furan ring.
2-Furylmethanethiol: Contains a furan ring with a thiol group, offering different reactivity compared to 2-(1,3-Dithian-2-yl)furan.
Uniqueness
This compound is unique due to the combination of the furan ring and the 1,3-dithiane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups .
Propriétés
Numéro CAS |
67421-75-4 |
|---|---|
Formule moléculaire |
C8H10OS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,8H,2,5-6H2 |
Clé InChI |
CPFCAVHGVHEJQO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


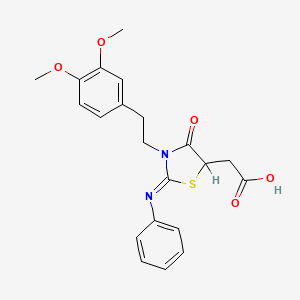
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
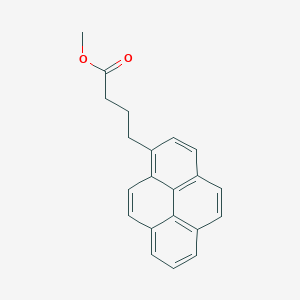
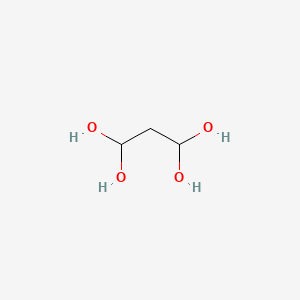
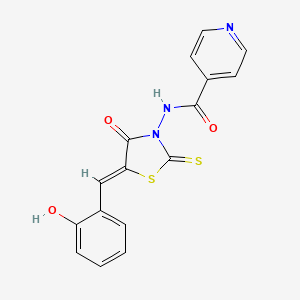
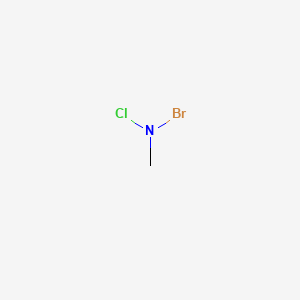
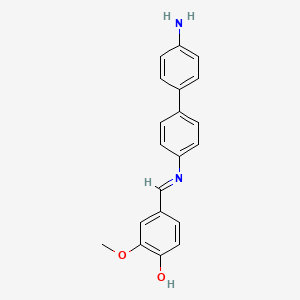
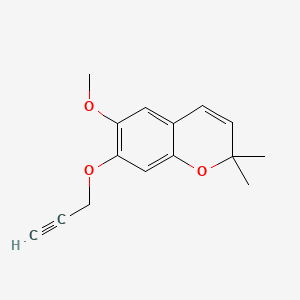
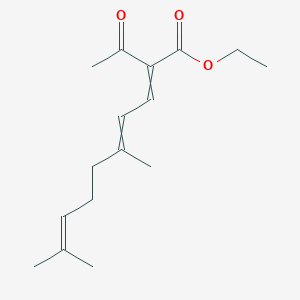
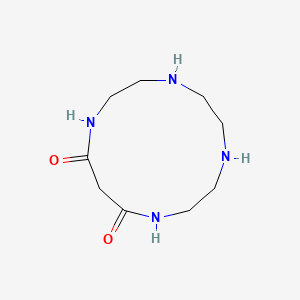

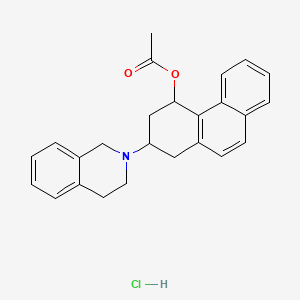
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
